2-(4-Bromo-3-methylphenyl)oxirane
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Overview
Description
2-(4-Bromo-3-methylphenyl)oxirane is an organic compound with the molecular formula C10H11BrO. It is a member of the oxirane family, which are three-membered cyclic ethers. The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxirane ring. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)oxirane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)oxirane involves its ability to react with nucleophiles due to the strained oxirane ring. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The bromine atom also plays a role in directing reactions and influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)oxirane
- 2-(4-Chloro-3-methylphenyl)oxirane
- 2-(4-Fluoro-3-methylphenyl)oxirane
Uniqueness
2-(4-Bromo-3-methylphenyl)oxirane is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features influence its reactivity and make it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C9H9BrO |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3 |
InChI Key |
ZGWLWIIABGTIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CO2)Br |
Origin of Product |
United States |
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